2,2'-(Phenylazanediyl)diacetonitrile
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Overview
Description
2,2’-(Phenylazanediyl)diacetonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group attached to an azanediyl group, which is further connected to two acetonitrile groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylazanediyl)diacetonitrile typically involves the reaction of 2,2’-(phenylazanediyl)bis(ethan-1-ol) with appropriate reagents. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2,2’-(Phenylazanediyl)diacetonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylazanediyl)diacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Phenylazanediyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in fluorescence studies due to its unique optical properties.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Phenylazanediyl)diacetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in fluorescence studies, the compound undergoes nucleophilic addition reactions that result in changes in its fluorescence properties . These interactions are often mediated by the compound’s ability to transfer charge within its molecular structure.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’-(Phenylazanediyl)diacetonitrile include:
2,2’-(1,4-Phenylene)diacetonitrile: This compound has a similar structure but with a different phenyl substitution pattern.
2-Benzylidene-1-tetralone: This compound is used in similar applications, particularly in fluorescence studies.
Uniqueness
2,2’-(Phenylazanediyl)diacetonitrile is unique due to its specific phenylazanediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and sensitivity, such as in the detection of cyanide ions .
Properties
CAS No. |
86273-74-7 |
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Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-[N-(cyanomethyl)anilino]acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,8-9H2 |
InChI Key |
HNROKQCMNJEPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)CC#N |
Origin of Product |
United States |
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